Cas no 2228604-08-6 (5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole)

5-(2-Methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring both a tetrazole ring and an alkyne functional group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in click chemistry applications. The tetrazole moiety offers stability and hydrogen-bonding capability, while the alkyne group enables efficient cycloaddition reactions, such as copper-catalyzed azide-alkyne coupling (CuAAC). Its sterically hindered alkyne component can enhance selectivity in conjugation reactions. The compound is also of interest in pharmaceutical and materials research due to its potential as a bioisostere or building block for functionalized polymers. Careful handling is advised due to the energetic nature of tetrazole derivatives.
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole structure
2228604-08-6 structure
Product name:5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
CAS No:2228604-08-6
MF:C6H8N4
Molecular Weight:136.15452003479
CID:5943460
PubChem ID:165736173

5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

    • 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
    • 2228604-08-6
    • EN300-1816929
    • インチ: 1S/C6H8N4/c1-4-6(2,3)5-7-9-10-8-5/h1H,2-3H3,(H,7,8,9,10)
    • InChIKey: TYYCKLHUNZUOKS-UHFFFAOYSA-N
    • SMILES: N1=C(C(C#C)(C)C)N=NN1

計算された属性

  • 精确分子量: 136.074896272g/mol
  • 同位素质量: 136.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 54.5Ų

5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1816929-0.1g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
0.1g
$1521.0 2023-09-19
Enamine
EN300-1816929-5.0g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
5g
$5014.0 2023-06-01
Enamine
EN300-1816929-0.25g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
0.25g
$1591.0 2023-09-19
Enamine
EN300-1816929-0.5g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
0.5g
$1660.0 2023-09-19
Enamine
EN300-1816929-1g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
1g
$1729.0 2023-09-19
Enamine
EN300-1816929-10g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
10g
$7435.0 2023-09-19
Enamine
EN300-1816929-0.05g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
0.05g
$1452.0 2023-09-19
Enamine
EN300-1816929-1.0g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
1g
$1729.0 2023-06-01
Enamine
EN300-1816929-10.0g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
10g
$7435.0 2023-06-01
Enamine
EN300-1816929-2.5g
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
2228604-08-6
2.5g
$3389.0 2023-09-19

5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 関連文献

5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazoleに関する追加情報

Introduction to Compound with CAS No. 2228604-08-6 and Product Name: 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole

The compound with the CAS number 2228604-08-6 and the product name 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a tetrazole core, combined with an alkyne substituent, makes it a versatile scaffold for further derivatization and exploration of its pharmacological properties.

In recent years, the development of novel heterocyclic compounds has been a focal point in drug discovery efforts. The tetrazole ring is particularly noteworthy for its ability to serve as a bioisostere for other functional groups, such as carboxylic acids or amides, while also contributing to the overall pharmacokinetic profile of a molecule. The specific substitution pattern in 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole introduces additional complexity that can influence both its reactivity and biological activity.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The terminal alkyne group provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are widely employed in medicinal chemistry to introduce diverse functional groups into a molecular framework, thereby modulating its biological properties. The incorporation of such modifications has been instrumental in the development of novel therapeutic agents targeting various diseases.

Recent studies have highlighted the importance of tetrazole derivatives in medicinal chemistry. For instance, derivatives of tetrazole have been investigated for their antimicrobial and anti-inflammatory properties. The structural motif is known to enhance binding affinity to biological targets by improving hydrophobic interactions and hydrogen bonding capabilities. In the case of 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole, the combination of these features suggests that it may exhibit promising biological activities when further explored.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The construction of the tetrazole ring typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the alkyne substituent necessitates precise handling to avoid unwanted side reactions. Advances in catalytic systems and green chemistry principles have made these synthetic routes more efficient and environmentally friendly, aligning with contemporary trends in sustainable chemical manufacturing.

From a computational chemistry perspective, 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole offers an excellent candidate for molecular modeling studies. The presence of both rigid and flexible parts in its structure allows researchers to investigate various conformational states and their implications on biological activity. High-throughput virtual screening (HTVS) can be employed to identify potential binding interactions with target proteins or enzymes. Such computational approaches have become indispensable in drug discovery pipelines due to their ability to rapidly sift through large libraries of compounds.

In conclusion, the compound with CAS No. 2228604-08-6 and product name 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole represents a valuable asset in the chemical biology and pharmaceutical research domains. Its unique structural features and synthetic versatility make it an attractive scaffold for further exploration. As research continues to uncover new applications for tetrazole derivatives, this compound is poised to play a significant role in the development of next-generation therapeutics.

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